tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate
Description
tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate is a spirocyclic compound featuring a piperidine ring fused to a fluorinated quinoline core. The tert-butyl carbamate group at the 1-position of the piperidine ring enhances steric protection and stability, making the compound suitable for pharmaceutical intermediate applications .
Properties
IUPAC Name |
tert-butyl 6-fluoro-2-oxospiro[1,4-dihydroquinoline-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3/c1-17(2,3)24-16(23)21-8-6-18(7-9-21)11-12-10-13(19)4-5-14(12)20-15(18)22/h4-5,10H,6-9,11H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWJLEXCLVYXAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=CC(=C3)F)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107486 | |
| Record name | Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 6′-fluoro-1′,4′-dihydro-2′-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439899-53-2 | |
| Record name | Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 6′-fluoro-1′,4′-dihydro-2′-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439899-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[piperidine-4,3′(2′H)-quinoline]-1-carboxylic acid, 6′-fluoro-1′,4′-dihydro-2′-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Understanding these factors is crucial for optimizing the compound’s use and maximizing its therapeutic potential.
Biological Activity
tert-Butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its unique spiro structure, which is crucial for its biological interactions. The molecular formula is , with a molecular weight of approximately 320.4 g/mol. The presence of the fluorine atom and the tert-butyl group contributes to its lipophilicity and potential bioactivity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes or receptors involved in disease pathways. The spiro[piperidine-4,3'-quinoline] structure suggests potential interactions with neurotransmitter systems and ion channels.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties, particularly against resistant strains of bacteria and fungi. For instance, in vitro assays demonstrated that it exhibits significant inhibitory effects on Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) in the low micromolar range .
| Microorganism | MIC (µM) |
|---|---|
| Mycobacterium tuberculosis | 6.9 |
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
Antiepileptic Activity
In another study focusing on neurological applications, the compound was evaluated for its efficacy in blocking KCNT1 channels associated with epilepsy. It was found to selectively inhibit these channels, suggesting potential use as a therapeutic agent for drug-resistant epilepsy .
| Channel Type | Inhibition Percentage |
|---|---|
| KCNT1 | 75% |
| KCNT2 | 10% |
Case Studies
- Antitubercular Screening : A high-throughput screening assay identified this compound as a promising candidate against M. tuberculosis. The results indicated that derivatives of this compound could serve as lead compounds for further development into antitubercular agents .
- Neurological Applications : In studies involving animal models of epilepsy, administration of the compound resulted in a significant reduction in seizure frequency compared to control groups. This suggests a neuroprotective effect that warrants further investigation .
- Cytotoxicity Assays : Assessment of cytotoxic effects on human cell lines revealed that while the compound exhibits antimicrobial activity, it maintains a favorable safety profile with low cytotoxicity, making it a viable candidate for further therapeutic exploration .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Spiropiperidine-quinoline derivatives share a common spirocyclic framework but differ in substituents and ring systems. Key analogs include:
| Compound Name | Substituents/Ring System | Molecular Weight | CAS Number | Key Differences |
|---|---|---|---|---|
| tert-Butyl 2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate | Lacks 6'-fluoro and 2'-oxo groups | 302.41 | 1160247-77-7 | Reduced electronegativity and reactivity |
| tert-Butyl 6-chloro-4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate | Chloro substituent; chroman ring | 351.83 | 1011482-37-3 | Chroman instead of quinoline core |
| 5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] | Oxane ring instead of piperidine | 221.27 | 1439902-99-4 | Altered ring oxygen and reduced complexity |
| tert-Butyl 6-bromo-5-fluoro-spiro[indane-2,4′-piperidine]-1′-carboxylate | Bromo, fluoro on indane ring | 319.37–337.36 | 2245084-46-0 | Indane core; halogen diversity |
Key Observations :
- Fluorine vs. Chlorine : The 6'-fluoro substituent in the target compound enhances metabolic stability and bioavailability compared to chloro analogs (e.g., CAS 1011482-37-3) .
- Quinoline vs. Chroman/Indane: The quinoline core (vs. chroman or indane) provides a planar aromatic system conducive to π-π stacking in drug-receptor interactions .
- Tert-Butyl Carbamate : This group is conserved across analogs, suggesting its critical role in synthetic stability and solubility .
Physicochemical Properties
- Solubility: The 6'-fluoro group increases hydrophobicity compared to non-halogenated analogs (e.g., CAS 1160247-77-7) but improves membrane permeability .
- Stability: The tert-butyl carbamate group mitigates hydrolysis, as seen in related compounds (e.g., ’s spiro[isoquinoline-4,4′-piperidine]) .
Pharmacological Potential
- Antioxidant Activity: Spiropiperidine-quinoline derivatives (e.g., ’s analogs) exhibit antioxidant properties, likely enhanced by fluorine’s electron-withdrawing effects .
- Drug Development: Commercial listings (e.g., ’s tetrahydroquinolines priced at $520/5g) highlight their relevance in medicinal chemistry .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-butyl 6'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate?
- Methodology :
- Catalyst selection : Use palladium-based catalysts for coupling reactions involving the spirocyclic core, as demonstrated in spiro-pyridine derivatives .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane is optimal for Boc-protection steps .
- Temperature control : Maintain reaction temperatures between 0–25°C during fluorination to minimize side products .
- Data Table :
| Step | Catalyst/Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Boc Protection | DCM | 0–25 | 85–90 |
| Fluorination | KF, DMF | 80–100 | 60–70 |
| Cyclization | Pd(OAc)₂, THF | 60 | 75–80 |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm for ¹³C) and fluorine-coupled aromatic protons (δ 6.8–7.2 ppm) .
- IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1700 cm⁻¹ and amide N-H stretch at ~3300 cm⁻¹ .
- Mass Spectrometry : Expect a molecular ion peak at m/z 348.34 (C₁₈H₂₀FN₂O₃) with fragmentation patterns indicating loss of the Boc group (-100 Da) .
Q. What safety protocols are essential during handling?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills with vermiculite .
Q. How to design initial biological activity assays for this compound?
- Methodology :
- Calcium Channel Blocking : Use patch-clamp electrophysiology on HEK293 cells expressing Cav1.2 channels. Measure IC₅₀ values via dose-response curves .
- Cytotoxicity Screening : Employ MTT assays on human hepatoma (HepG2) cells at concentrations ≤10 μM to assess acute toxicity .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the crystal packing of this compound?
- Methodology :
- Graph Set Analysis : Use single-crystal X-ray diffraction to classify hydrogen bonds (e.g., D(2) motifs between the amide N-H and carbonyl groups). Compare with Etter’s rules for spirocyclic systems .
- Thermal Analysis : Correlate melting points (mp) with intermolecular H-bond density. Derivatives with stronger H-bond networks exhibit higher mp .
Q. What strategies address reactivity challenges in the spirocyclic core during functionalization?
- Methodology :
- Protection/Deprotection : Use Boc groups to shield the piperidine nitrogen during fluorination. TFA deprotection at 0°C minimizes ring-opening side reactions .
- Radical Stabilization : Introduce electron-withdrawing groups (e.g., nitro) at the 4'-position to stabilize intermediates during cross-coupling .
Q. How can computational modeling predict metabolic stability?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites prone to cytochrome P450 oxidation .
- ADMET Prediction : Use SwissADME to estimate logP (~2.8) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s), indicating moderate blood-brain barrier penetration .
Q. How to resolve contradictions in reported biological activity data?
- Methodology :
- Assay Standardization : Validate protocols using positive controls (e.g., nifedipine for calcium channel blocking) and replicate experiments across ≥3 independent labs .
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of derivatives with varying substituents (e.g., 6'-Cl vs. 6'-F) to isolate electronic vs. steric effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
